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Compound of Interest

Compound Name: LH-846

Cat. No.: B1675232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of LH-846, a selective

inhibitor of Casein Kinase 1δ (CK1δ), against standard commercially available CK1δ inhibitors,

PF-670462 and D-4476. The information presented is intended to assist researchers in making

informed decisions for their experimental designs.

Data Presentation
The following tables summarize the quantitative data for LH-846 and the standard compounds,

focusing on their in vitro efficacy against CK1 isoforms.

Table 1: In Vitro Potency of CK1δ Inhibitors

Compound Target IC50 (nM) Selectivity Notes

LH-846 CK1δ 290

Less potent against

CK1ε (1300 nM) and

CK1α (2500 nM).

PF-670462 CK1δ 14
Also potent against

CK1ε (7.7 nM)[1].

D-4476 CK1δ 300
Also inhibits ALK5

(IC50 = 500 nM)[2].
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Table 2: Compound Properties

Compound CAS Number Molecular Weight Solubility

LH-846 639052-78-1 316.81 g/mol DMSO: 50 mg/mL

PF-670462 950912-80-8 410.32 g/mol DMSO: 100 mM[3]

D-4476 301836-43-1 398.4 g/mol Not specified

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (IC50) of inhibitors

against CK1δ.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds

against human recombinant CK1δ.

Materials:

Human recombinant CK1δ enzyme

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM

DTT)

ATP (at a concentration around the Km for CK1δ)

Substrate peptide (e.g., a synthetic peptide derived from a known CK1δ substrate)

Test compounds (LH-846, PF-670462, D-4476) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Plate reader capable of luminescence detection
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Procedure:

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10

mM, with 1:3 serial dilutions.

Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate.

Include DMSO-only wells as a negative control (100% activity) and wells with a known potent

inhibitor or without enzyme as a positive control (0% activity).

Prepare a master mix containing the kinase buffer, CK1δ enzyme, and the substrate peptide.

Add the master mix to the wells containing the test compounds.

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow

the compounds to bind to the enzyme.

Initiate the kinase reaction by adding ATP to all wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent

according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the controls.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in which CK1δ plays a regulatory

role.
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Caption: Canonical Wnt Signaling Pathway with CK1δ.
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Caption: Role of CK1δ in the Circadian Rhythm Clock.
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Caption: In Vitro Kinase Inhibition Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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